(Rac)-OSMI-1

説明

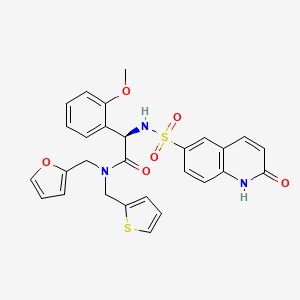

Structure

3D Structure

特性

IUPAC Name |

(2R)-N-(furan-2-ylmethyl)-2-(2-methoxyphenyl)-2-[(2-oxo-1H-quinolin-6-yl)sulfonylamino]-N-(thiophen-2-ylmethyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H25N3O6S2/c1-36-25-9-3-2-8-23(25)27(28(33)31(17-20-6-4-14-37-20)18-21-7-5-15-38-21)30-39(34,35)22-11-12-24-19(16-22)10-13-26(32)29-24/h2-16,27,30H,17-18H2,1H3,(H,29,32)/t27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYIGLWQQAMROOF-HHHXNRCGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(C(=O)N(CC2=CC=CO2)CC3=CC=CS3)NS(=O)(=O)C4=CC5=C(C=C4)NC(=O)C=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1[C@H](C(=O)N(CC2=CC=CO2)CC3=CC=CS3)NS(=O)(=O)C4=CC5=C(C=C4)NC(=O)C=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H25N3O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401104617 | |

| Record name | (αR)-α-[[(1,2-Dihydro-2-oxo-6-quinolinyl)sulfonyl]amino]-N-(2-furanylmethyl)-2-methoxy-N-(2-thienylmethyl)benzeneacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401104617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

563.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1681056-61-0 | |

| Record name | (αR)-α-[[(1,2-Dihydro-2-oxo-6-quinolinyl)sulfonyl]amino]-N-(2-furanylmethyl)-2-methoxy-N-(2-thienylmethyl)benzeneacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1681056-61-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (αR)-α-[[(1,2-Dihydro-2-oxo-6-quinolinyl)sulfonyl]amino]-N-(2-furanylmethyl)-2-methoxy-N-(2-thienylmethyl)benzeneacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401104617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(Rac)-OSMI-1 mechanism of action

An In-Depth Technical Guide on the Mechanism of Action of (Rac)-OSMI-1

Introduction

This compound is a racemic mixture of OSMI-1, a potent, cell-permeable small molecule inhibitor of O-GlcNAc Transferase (OGT).[1][2][3] OGT is a critical enzyme in mammalian cells that catalyzes the addition of O-linked N-acetylglucosamine (O-GlcNAc) onto serine and threonine residues of a vast number of nuclear and cytoplasmic proteins.[4] This post-translational modification, known as O-GlcNAcylation, is a dynamic regulatory process, with the O-GlcNAc moiety being removed by O-GlcNAcase (OGA).[4][5] The interplay between OGT and OGA, referred to as O-GlcNAc cycling, modulates numerous cellular processes, including signal transduction, transcription, and protein stability.[4] this compound serves as an essential chemical probe for elucidating the functional roles of O-GlcNAcylation and for validating OGT as a potential therapeutic target in various diseases, including cancer and metabolic disorders.[4][6]

Core Mechanism of Action

The primary mechanism of action of this compound is the direct inhibition of OGT enzymatic activity. By binding to OGT, OSMI-1 prevents the transfer of GlcNAc from the donor substrate, uridine diphosphate N-acetylglucosamine (UDP-GlcNAc), to target proteins.[4] This leads to a global reduction in protein O-GlcNAcylation within the cell. Notably, the inhibitory action of OSMI-1 is specific to the intracellular OGT, as it does not significantly alter cell surface N- or O-linked glycans.[4]

A key indicator of OGT inhibition in cells is the subsequent downregulation of OGA protein levels.[4][7] Treatment with OSMI-1 has been shown to decrease cellular OGA levels without affecting the expression of OGT itself.[4] Furthermore, inhibition of OGT by OSMI-1 leads to a noticeable electrophoretic mobility shift in heavily glycosylated proteins, such as Nucleoporin 62 (Nup62), as they become de-glycosylated.[4][7]

Quantitative Data

The inhibitory and cytotoxic effects of this compound have been quantified across various experimental systems.

| Parameter | Species/System | Value | Reference(s) |

| IC₅₀ | Human OGT (ncOGT), cell-free | 2.7 µM | [4][6][8] |

| LC₅₀ | Zebrafish, 12 hours | 56 µM (0.031 mg/mL) | [7][8] |

| LC₅₀ | Zebrafish, 24 hours | 45 µM (0.025 mg/mL) | [7][8] |

| Cell Viability | Chinese Hamster Ovary (CHO) cells | ~50% decrease at 50 µM after 24h | [7][8] |

| Signaling | Cardiomyocytes | ~3.9-fold increase in p38 phosphorylation (25 µM, 6h) | [9] |

Signaling Pathway Modulation

This compound-mediated inhibition of OGT has profound effects on multiple intracellular signaling cascades.

Endoplasmic Reticulum (ER) Stress and Apoptosis

In the context of colorectal cancer, OSMI-1 has been shown to sensitize cells to TRAIL-induced apoptosis by activating the ER stress response.[10] OGT inhibition triggers two key unfolded protein response (UPR) pathways: the PERK-eIF2α axis and the IRE1α-JNK pathway. This activation leads to the upregulation of the pro-apoptotic factor CHOP and Death Receptor 5 (DR5), amplifying the apoptotic signal.[10]

NF-κB Signaling

Concurrently with inducing ER stress, OSMI-1 can block the pro-survival NF-κB signaling pathway.[10] TRAIL treatment alone can paradoxically activate NF-κB, leading to resistance. By inhibiting O-GlcNAcylation, OSMI-1 prevents this activation, thereby lowering the threshold for apoptosis and enhancing the therapeutic efficacy of agents like TRAIL.[10]

MAPK Signaling

In cardiomyocytes, OGT inhibition by OSMI-1 distinctly modulates the Mitogen-Activated Protein Kinase (MAPK) pathway. It induces a significant, nearly four-fold increase in the phosphorylation of p38 MAPK, a key mediator of stress responses.[9] This activation appears to involve the NOX2–Ask1–MKK3/6 axis as well as the noncanonical scaffold protein Tab1. In contrast, OSMI-1 can block the phenylephrine-induced phosphorylation of Erk1/2, a pathway typically associated with growth and development.[9] This differential regulation highlights the role of O-GlcNAcylation in maintaining a precise balance between distinct MAPK signaling arms.[9]

Experimental Protocols

In Vitro OGT Inhibition Assay (Coupled-Enzyme Assay)

This assay measures the activity of full-length human OGT by quantifying the amount of UDP produced during the glycosyltransferase reaction.

-

Principle: The UDP generated by OGT is used by pyruvate kinase to convert phosphoenolpyruvate to pyruvate. Lactate dehydrogenase then reduces pyruvate to lactate, oxidizing NADH to NAD⁺ in the process. The rate of NADH depletion is monitored by the decrease in absorbance at 340 nm.

-

Reagents: Full-length human OGT (ncOGT), peptide or protein acceptor substrate (e.g., Nup62), UDP-GlcNAc, this compound (at various concentrations), and a coupling system containing pyruvate kinase, lactate dehydrogenase, phosphoenolpyruvate, and NADH.

-

Methodology:

-

The OGT enzyme is incubated with varying concentrations of this compound in an appropriate assay buffer.

-

The reaction is initiated by adding the acceptor substrate and UDP-GlcNAc.

-

The reaction mixture is immediately placed in a spectrophotometer, and the absorbance at 340 nm is recorded over time.

-

The rate of reaction is calculated from the linear phase of the absorbance curve.

-

IC₅₀ values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[4]

-

Cellular O-GlcNAcylation and Protein Analysis (Western Blot)

This protocol assesses the effect of this compound on global O-GlcNAcylation and specific protein markers in cultured cells.

-

Principle: Western blotting is used to detect changes in the levels of O-GlcNAcylated proteins and specific OGT inhibition markers (Nup62, OGA, OGT) in cell lysates.

-

Cell Culture and Treatment:

-

Methodology:

-

Following treatment, cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein concentration in the lysates is determined using a BCA or Bradford assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

-

The membrane is blocked (e.g., with 5% BSA or non-fat milk) and then incubated with primary antibodies against:

-

Total O-GlcNAc (e.g., RL2 antibody)

-

Nup62

-

OGA

-

OGT

-

A loading control (e.g., β-actin or GAPDH)

-

-

The membrane is washed and incubated with the appropriate HRP-conjugated secondary antibody.

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

-

Band intensities are quantified using densitometry software.[4][9]

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound|COA [dcchemicals.com]

- 3. This compound | Scientist.com [app.scientist.com]

- 4. A small molecule that inhibits OGT activity in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | O-GlcNAc as an Integrator of Signaling Pathways [frontiersin.org]

- 6. selleckchem.com [selleckchem.com]

- 7. apexbt.com [apexbt.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Inhibiting O-GlcNAcylation impacts p38 and Erk1/2 signaling and perturbs cardiomyocyte hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

(Rac)-OSMI-1 O-GlcNAc Transferase Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-GlcNAcylation is a dynamic and ubiquitous post-translational modification involving the attachment of a single N-acetylglucosamine (O-GlcNAc) sugar moiety to serine and threonine residues of nuclear and cytoplasmic proteins. This process is catalyzed by a single, essential enzyme, O-GlcNAc transferase (OGT). O-GlcNAcylation plays a critical role in a myriad of cellular processes, including signal transduction, transcription, and metabolism. Dysregulation of OGT activity has been implicated in the pathophysiology of various diseases, including cancer, diabetes, and neurodegenerative disorders, making it a compelling target for therapeutic intervention.

(Rac)-OSMI-1 is a cell-permeable small molecule inhibitor of OGT. It is the racemic mixture of OSMI-1, which has been identified as a potent inhibitor of OGT activity both in vitro and in cellular contexts. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data on its inhibitory activity, detailed experimental protocols for its use, and visualization of its impact on key signaling pathways.

Quantitative Data

The inhibitory potency of the active enantiomer, OSMI-1, has been determined through various in vitro assays. While specific quantitative data for the racemic mixture, this compound, is not extensively reported, the activity is attributed to the active enantiomer. The following table summarizes the key quantitative parameters for OSMI-1.

| Parameter | Value | Assay Method | Reference |

| IC50 | 2.7 µM | Coupled enzyme assay measuring UDP production | [1] |

| Similar to 2.7 µM | Radiometric capture assay with Nup62 substrate | [1] | |

| Cellular Activity | Dose-dependent reduction of global O-GlcNAcylation in CHO cells (10-100 µM) | Western Blot | [2] |

| Reduction of global O-GlcNAcylation in various mammalian cell lines | Western Blot | [1] | |

| Toxicity | ~50% decrease in CHO cell viability at 50 µM after 24 hours | Cell Viability Assay | [2] |

| Low toxicity in cellular and zebrafish models reported for a similar inhibitor, L01, compared to OSMI-1 | CCK8 analysis | [3] |

Experimental Protocols

In Vitro O-GlcNAc Transferase (OGT) Inhibition Assay (UDP-Glo™ Assay)

This protocol describes the determination of the in vitro inhibitory activity of this compound on OGT using a commercially available bioluminescent assay that measures the amount of UDP produced during the glycosyltransferase reaction.

Materials:

-

Recombinant human OGT

-

UDP-GlcNAc (donor substrate)

-

Peptide or protein substrate (e.g., CKII peptide, Nup62)

-

This compound (dissolved in DMSO)

-

UDP-Glo™ Glycosyltransferase Assay Kit (Promega)

-

Assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 12.5 mM MgCl₂, 1 mM DTT)

-

White, opaque 96-well plates

-

Luminometer

Procedure:

-

Reaction Setup:

-

Prepare a reaction mixture containing the assay buffer, recombinant OGT, and the peptide/protein substrate.

-

Add varying concentrations of this compound or DMSO (vehicle control) to the wells of the 96-well plate.

-

Initiate the reaction by adding UDP-GlcNAc to each well. The final reaction volume is typically 25 µL.

-

-

Incubation:

-

Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

-

-

UDP Detection:

-

Equilibrate the UDP-Glo™ Detection Reagent to room temperature.

-

Add an equal volume (25 µL) of the UDP-Glo™ Detection Reagent to each well of the plate.

-

Mix gently and incubate at room temperature for 60 minutes to allow the conversion of UDP to ATP and the subsequent luciferase reaction.

-

-

Luminescence Measurement:

-

Measure the luminescence of each well using a luminometer. The light output is directly proportional to the amount of UDP produced, and therefore to the OGT activity.

-

-

Data Analysis:

-

Calculate the percentage of OGT inhibition for each concentration of this compound relative to the DMSO control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Cellular O-GlcNAcylation Inhibition Assay (Western Blot)

This protocol details the procedure for assessing the effect of this compound on global O-GlcNAcylation levels in cultured cells.

Materials:

-

Mammalian cell line of interest (e.g., CHO, HeLa, HepG2)

-

Cell culture medium and supplements

-

This compound (dissolved in DMSO)

-

DMSO (vehicle control)

-

Lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-O-GlcNAc (e.g., RL2 or CTD110.6), anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment:

-

Seed cells in culture plates and allow them to adhere and grow to a desired confluency (e.g., 70-80%).

-

Treat the cells with varying concentrations of this compound (e.g., 10, 25, 50, 100 µM) or DMSO for a specified duration (e.g., 24 hours).

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells on ice using lysis buffer.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

Western Blotting:

-

Normalize the protein concentrations of all samples.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-O-GlcNAc antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.

-

-

Data Analysis:

-

Quantify the band intensities for O-GlcNAcylated proteins and the loading control.

-

Normalize the O-GlcNAc signal to the loading control to determine the relative change in global O-GlcNAcylation upon treatment with this compound.

-

Signaling Pathways and Experimental Workflows

Signaling Pathways Affected by OGT Inhibition

OGT plays a crucial role in modulating various signaling pathways. Inhibition of OGT by this compound can therefore have significant downstream effects. Below are diagrams of two key pathways known to be regulated by O-GlcNAcylation.

Caption: OGT-mediated O-GlcNAcylation of IRS-1 and Akt can attenuate insulin signaling.

References

(Rac)-OSMI-1: A Technical Guide for Researchers in Drug Discovery and Cellular Biology

(Rac)-OSMI-1 has emerged as a critical tool for investigating the complex roles of O-GlcNAc cycling in cellular physiology and disease. This potent, cell-permeable inhibitor of O-GlcNAc transferase (OGT) allows for the acute and reversible modulation of protein O-GlcNAcylation, providing researchers with a means to dissect its involvement in a myriad of signaling pathways and pathological processes. This guide offers an in-depth overview of this compound, its mechanism of action, experimental applications, and the key signaling pathways it perturbs, tailored for researchers, scientists, and drug development professionals.

Core Concepts and Mechanism of Action

This compound is the racemic mixture of OSMI-1, a small molecule that inhibits the activity of O-GlcNAc transferase (OGT), the sole enzyme responsible for attaching O-linked β-N-acetylglucosamine (O-GlcNAc) to serine and threonine residues of nuclear and cytoplasmic proteins.[1][2][3][4] This dynamic post-translational modification, known as O-GlcNAcylation, is a critical regulator of a vast array of cellular processes, including signal transduction, transcription, and metabolism.

The inhibitory action of OSMI-1, and by extension this compound, is characterized by a half-maximal inhibitory concentration (IC50) of 2.7 μM for full-length human OGT.[1][3][5] Its cell-permeable nature allows it to effectively reduce global O-GlcNAcylation levels in various mammalian cell lines without significantly altering other forms of glycosylation, such as N- or O-linked glycans on the cell surface.[1][2][3][4] The development of this compound stemmed from the need to explore the biological consequences of O-GlcNAcylation in diseases like cancer and neurodegenerative disorders.[6]

Quantitative Data Summary

The following tables summarize key quantitative data related to the use of this compound in research, providing a quick reference for experimental design.

| Parameter | Value | Cell Line(s) | Reference |

| IC50 (OGT inhibition) | 2.7 μM | N/A (in vitro) | [1][3][5] |

| Effective Concentration for O-GlcNAcylation Reduction | 25-50 μM | Neonatal rat ventricular myocytes (NRVMs), Chinese hamster ovary (CHO) cells | [7][8] |

| Maximal Effect on Global O-GlcNAcylation | Achieved at 50 μM | Chinese hamster ovary (CHO) cells | [7] |

| Reduction in O-GlcNAcylation at 25 μM | ~50% | Neonatal rat ventricular myocytes (NRVMs) | [8] |

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in research. Below are representative protocols for key experiments.

Cell Culture and Treatment

-

Cell Seeding: Plate mammalian cells (e.g., CHO, HEK293, NRVMs) at an appropriate density in multi-well plates or flasks.

-

Cell Growth: Culture cells in standard growth medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent such as DMSO. For working solutions, dilute the stock solution in culture medium to the desired final concentration (e.g., 25-50 μM).

-

Treatment: Replace the existing culture medium with the medium containing this compound or a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for the desired period (e.g., 24 hours) to allow for the inhibition of OGT and subsequent reduction in protein O-GlcNAcylation.[7]

Western Blot Analysis of O-GlcNAcylation

-

Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

-

Sample Preparation: Mix the cell lysates with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.

-

SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for O-GlcNAcylated proteins (e.g., RL2) overnight at 4°C.[7]

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Logical Relationships

This compound is instrumental in elucidating the role of O-GlcNAcylation in various signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the key pathways and experimental workflows involving this inhibitor.

Figure 1: Mechanism of OGT inhibition by this compound.

Figure 2: this compound mediated activation of p38 signaling.

Figure 3: A typical experimental workflow using this compound.

Research Applications and Future Directions

The ability of this compound to specifically inhibit OGT has made it an invaluable tool in a variety of research areas. In cancer biology, it is used to investigate the role of O-GlcNAcylation in tumor growth and chemoresistance. For instance, OSMI-1 has been shown to act as a potential chemosensitizer, enhancing the efficacy of drugs like doxorubicin in liver cancer models.[5] In the context of cardiovascular research, inhibiting OGT with OSMI-1 has been demonstrated to impact cardiomyocyte hypertrophy and perturb signaling pathways involving p38 and Erk1/2.[8]

Furthermore, studies on neutrophil motility have implicated O-GlcNAcylation in the regulation of signaling intermediates like the small GTPase Rac and MAP kinases.[9] While these studies used other methods to modulate O-GlcNAcylation, this compound provides a more direct and specific tool for future investigations in this area.

Future research will likely focus on leveraging this compound and its derivatives to further unravel the intricate O-GlcNAc signaling networks in both normal physiology and various disease states. Its use in preclinical models will be crucial for validating OGT as a therapeutic target and for the development of novel therapeutic strategies for a range of human diseases.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound|COA [dcchemicals.com]

- 3. This compound | Scientist.com [app.scientist.com]

- 4. This compound - Ace Therapeutics [acetherapeutics.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Buy this compound (EVT-8233357) [evitachem.com]

- 7. A small molecule that inhibits OGT activity in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibiting O-GlcNAcylation impacts p38 and Erk1/2 signaling and perturbs cardiomyocyte hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Protein O-GlcNAc modulates motility-associated signaling intermediates in neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

(Rac)-OSMI-1 vs. OSMI-1 Enantiomer Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

OSMI-1 is a potent and cell-permeable inhibitor of O-GlcNAc transferase (OGT), a critical enzyme in various cellular processes. While the racemic mixture, (Rac)-OSMI-1, is commercially available, understanding the differential activity of its constituent enantiomers is crucial for precise research applications and potential therapeutic development. This technical guide provides an in-depth analysis of the comparative activity of this compound and its individual (R) and (S) enantiomers, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Introduction

O-GlcNAc transferase (OGT) is a highly conserved enzyme that catalyzes the addition of O-linked β-N-acetylglucosamine (O-GlcNAc) to serine and threonine residues of nuclear and cytoplasmic proteins. This dynamic post-translational modification, known as O-GlcNAcylation, plays a pivotal role in regulating a vast array of cellular functions, including signal transduction, transcription, and metabolism. Dysregulation of O-GlcNAcylation has been implicated in numerous diseases, making OGT a compelling target for therapeutic intervention.

OSMI-1 has emerged as a valuable chemical probe for studying OGT function. It is a cell-permeable small molecule that effectively inhibits OGT activity.[1] Commercially, OSMI-1 is often supplied as a racemic mixture, this compound. However, the biological activity of chiral molecules frequently resides in a single enantiomer. This guide elucidates the stereospecific activity of OSMI-1, providing researchers with the critical information needed to select the appropriate compound for their studies.

Comparative Biological Activity

The inhibitory activity of OSMI-1 against OGT is highly stereospecific. The (R)-enantiomer is the biologically active form of the inhibitor, while the (S)-enantiomer is largely inactive.

Table 1: In Vitro O-GlcNAc Transferase (OGT) Inhibitory Activity

| Compound | Target | IC50 (µM) |

| (R)-OSMI-1 | Human OGT | 2.7[1][2][3][4] |

| (S)-OSMI-1 | Human OGT | Inactive |

| This compound | Human OGT | 2.7[2] |

Note: The IC50 value for this compound is reported to be the same as that of the active (R)-enantiomer, suggesting that the (S)-enantiomer does not significantly interfere with the binding of the (R)-enantiomer to OGT.

In cellular assays, treatment with the active (R)-enantiomer of OSMI-1 leads to a dose-dependent decrease in global O-GlcNAcylation levels. In contrast, the (S)-enantiomer does not substantially affect protein O-GlcNAcylation.

Signaling Pathways and Experimental Workflows

O-GlcNAc Cycling and Inhibition by OSMI-1

The level of protein O-GlcNAcylation is maintained by the balanced activities of OGT and O-GlcNAcase (OGA), the enzyme that removes the O-GlcNAc modification. OSMI-1 disrupts this cycle by directly inhibiting OGT.

Figure 1. Inhibition of O-GlcNAc Cycling by (R)-OSMI-1.

Experimental Workflow for Assessing Enantiomer Activity

A typical workflow to compare the activity of this compound and its enantiomers involves in vitro enzyme inhibition assays followed by cellular assays to measure the impact on global O-GlcNAcylation.

References

(Rac)-OSMI-1: A Technical Guide to its Function as an O-GlcNAc Transferase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-OSMI-1 is the racemic mixture of OSMI-1, a potent and cell-permeable small molecule inhibitor of O-GlcNAc Transferase (OGT). OGT is a critical enzyme that catalyzes the addition of O-linked β-N-acetylglucosamine (O-GlcNAc) to serine and threonine residues of nuclear and cytoplasmic proteins. This post-translational modification, known as O-GlcNAcylation, is a dynamic regulatory process akin to phosphorylation and is integral to a vast array of cellular functions. This compound serves as an invaluable tool for elucidating the complex roles of O-GlcNAcylation in cellular signaling, metabolism, and disease pathogenesis. This guide provides an in-depth technical overview of this compound's function, supported by quantitative data, detailed experimental protocols, and visualizations of its impact on key signaling pathways.

Core Function and Mechanism of Action

This compound functions as an inhibitor of OGT, thereby reducing the global levels of protein O-GlcNAcylation within cells. The active component, OSMI-1, exhibits an IC50 value of 2.7 μM for full-length human OGT.[1][2][3][4] Its mechanism of action is not competitive with respect to the UDP-GlcNAc donor substrate.[3] By inhibiting OGT, this compound allows for the study of the functional consequences of decreased O-GlcNAcylation on various cellular processes and signaling networks. It has been demonstrated to be effective across a range of mammalian cell lines.[2][3][5]

Quantitative Data

The following table summarizes the key quantitative data associated with the activity of OSMI-1.

| Parameter | Value | Cell Line/System | Reference(s) |

| IC50 (OGT inhibition) | 2.7 µM | Cell-free assay (full-length human OGT) | [1][2][3][4] |

| EC50 (Cell Viability) | ~15 µM | Tamoxifen-resistant MCF7 | [1] |

| ~40 µM | Tamoxifen-sensitive MCF7 | [1] | |

| ~50% viability decrease at 50 µM | Chinese Hamster Ovary (CHO) | [2] | |

| Effective Concentration (O-GlcNAcylation reduction) | 10-100 µM (maximal effect at 50 µM) | Chinese Hamster Ovary (CHO) | [2][3] |

| 25 µM (50% reduction) | Neonatal rat ventricular myocytes | [6] | |

| 20 µM | HCT116 | [5] | |

| 25 µM | Natural Killer (NK) cells | [7] | |

| 25 µM | Glioblastoma (U87MG) | [8] | |

| In vivo Dosage | 1 mg/kg/daily (Intravenous) | HCT116 Xenograft in Nude Mice | [1] |

Key Signaling Pathways Modulated by this compound

Inhibition of OGT by this compound has been shown to significantly perturb several critical intracellular signaling pathways.

Endoplasmic Reticulum (ER) Stress Pathway

OSMI-1 treatment can induce an ER stress response, a state of cellular distress caused by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum. This is characterized by the activation of key ER stress sensors.[5][9]

NF-κB Signaling Pathway

OSMI-1 has been shown to counteract TRAIL-mediated activation of the NF-κB signaling pathway, a key regulator of inflammation, immunity, and cell survival.[5][10] This effect is, in part, due to the modulation of O-GlcNAcylation of components within the NF-κB cascade.

References

- 1. glpbio.com [glpbio.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. A small molecule that inhibits OGT activity in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Inhibiting O-GlcNAcylation impacts p38 and Erk1/2 signaling and perturbs cardiomyocyte hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Inhibition of O-GlcNAcylation Decreases the Cytotoxic Function of Natural Killer Cells [frontiersin.org]

- 8. Inhibition of O-GlcNAcylation Reduces Cell Viability and Autophagy and Increases Sensitivity to Chemotherapeutic Temozolomide in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Integration of O-GlcNAc into Stress Response Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. OSMI-1 Enhances TRAIL-Induced Apoptosis through ER Stress and NF-κB Signaling in Colon Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

(Rac)-OSMI-1: A Technical Guide to its Effects and Experimental Investigation

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-OSMI-1 is a cell-permeable small molecule inhibitor of O-GlcNAc transferase (OGT), the sole enzyme responsible for the addition of O-linked β-N-acetylglucosamine (O-GlcNAc) to serine and threonine residues of nuclear and cytoplasmic proteins.[1][2][3][4] This post-translational modification, known as O-GlcNAcylation, is a dynamic and ubiquitous process that plays a crucial role in regulating a wide array of cellular functions, including signal transduction, transcription, and metabolism.[1] By inhibiting OGT, this compound provides a powerful tool to probe the functional roles of O-GlcNAcylation and to validate OGT as a potential therapeutic target in various diseases, including cancer.[1] This technical guide provides an in-depth overview of the known effects of this compound, detailed experimental protocols for its use, and visualizations of the key signaling pathways it modulates.

Core Mechanism of Action

This compound is the racemic mixture of OSMI-1.[2][3] OSMI-1 acts as a potent inhibitor of human OGT with an in vitro IC50 value of 2.7 µM .[2][4][5][6] It exerts its effects by directly targeting OGT, thereby preventing the transfer of GlcNAc from the donor substrate, UDP-GlcNAc, to target proteins. This leads to a global reduction in protein O-GlcNAcylation within cells.[1][5] Notably, OSMI-1 does not appear to alter cell surface N- or O-linked glycans, suggesting its specificity for intracellular OGT.[1][5][7]

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the effects of this compound.

| Parameter | Value | Cell Line/System | Reference |

| IC50 (OGT inhibition) | 2.7 µM | In vitro (full-length human OGT) | [2][4][5][6] |

| Effective Concentration (in cells) | 10-100 µM | CHO cells | [1] |

| Maximal Effect Concentration | 50 µM | CHO cells | [1] |

| Global O-GlcNAcylation Reduction | ~50% | CHO cells (at 50 µM) | [1] |

| Cell Viability Reduction | ~50% | CHO cells (at 50 µM for 24h) | [5] |

| LC50 (Zebrafish) | 56 µM (12h), 45 µM (24h) | Zebrafish model | [5] |

Signaling Pathways Modulated by this compound

This compound has been shown to impact several critical signaling pathways through its inhibition of OGT.

OGT Inhibition and Downstream Effects

This diagram illustrates the primary mechanism of this compound action and its immediate downstream consequences.

TRAIL-Induced Apoptosis Enhancement

In colon cancer cells, OSMI-1 has been shown to sensitize cells to TRAIL-induced apoptosis by modulating the ER stress response and NF-κB signaling.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the effects of this compound.

Cell Culture and Treatment

-

Cell Lines: CHO (Chinese Hamster Ovary), HepG2 (Human Hepatocellular Carcinoma), and HCT116 (Human Colon Carcinoma) cells are commonly used.

-

Culture Medium: Use the recommended medium for each cell line (e.g., EMEM for HepG2, McCoy's 5A for HCT116) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

This compound Preparation: Prepare a stock solution of this compound in DMSO. For cell treatment, dilute the stock solution in the culture medium to the desired final concentration (typically ranging from 10 to 100 µM). Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.

Immunoblotting for O-GlcNAcylation

This workflow outlines the key steps for assessing global O-GlcNAcylation levels.

Detailed Protocol:

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 4-20% gradient SDS-polyacrylamide gel and perform electrophoresis.

-

Membrane Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for O-GlcNAcylated proteins (e.g., anti-O-GlcNAc antibody [RL2] or [CTD110.6]) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound for the desired duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.

In Vitro OGT Inhibition Assay

-

Reaction Mixture: Prepare a reaction mixture containing recombinant human OGT, a peptide or protein substrate (e.g., a synthetic peptide or a protein like Nup62), and varying concentrations of this compound in an appropriate assay buffer.

-

Initiation: Start the reaction by adding UDP-[3H]GlcNAc (radiolabeled) or a fluorescently tagged UDP-GlcNAc analog.

-

Incubation: Incubate the reaction at 37°C for a specified time.

-

Termination and Detection: Stop the reaction and quantify the amount of GlcNAc transferred to the substrate. This can be done using methods like scintillation counting for radiolabeled substrates or fluorescence detection for fluorescently tagged substrates.

-

IC50 Determination: Calculate the IC50 value by plotting the percentage of OGT inhibition against the log concentration of this compound.

In Vivo Xenograft Model (HepG2)

-

Animal Model: Use immunodeficient mice (e.g., BALB/c nude mice).

-

Cell Implantation: Subcutaneously inject a suspension of HepG2 cells (e.g., 5 x 10^6 cells in a mixture of medium and Matrigel) into the flank of each mouse.

-

Tumor Growth: Monitor tumor growth by measuring the tumor volume with calipers regularly.

-

Treatment: Once the tumors reach a certain volume (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer this compound (and/or other therapeutic agents) via an appropriate route (e.g., intraperitoneal injection) according to the desired dosing schedule.

-

Endpoint Analysis: At the end of the study, sacrifice the mice, and excise the tumors for weight measurement, histological analysis, and immunoblotting to assess O-GlcNAcylation levels and other relevant markers.

Conclusion

This compound is a valuable research tool for elucidating the complex roles of O-GlcNAcylation in cellular physiology and pathology. Its ability to potently and specifically inhibit OGT allows for the controlled manipulation of global O-GlcNAc levels, providing insights into the downstream signaling events and cellular phenotypes regulated by this modification. The experimental protocols detailed in this guide offer a starting point for researchers to investigate the effects of this compound in their specific systems of interest. As research in this field continues to evolve, a deeper understanding of the therapeutic potential of targeting OGT with inhibitors like OSMI-1 is anticipated.

References

- 1. Enzymatic assay of nucleocytoplasmic O-linked β-N-acetylglucosaminyltransferase (O-GlcNAc transferase, OGT) - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Best practices in assessing cardiac protein O-GlcNAcylation by immunoblot - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Overview of the Assays to Probe O-Linked β-N-Acetylglucosamine Transferase Binding and Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. OSMI-1 Enhances TRAIL-Induced Apoptosis through ER Stress and NF-κB Signaling in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Methods for the Detection, Study, and Dynamic Profiling of O-GlcNAc Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Notes and Protocols for (Rac)-OSMI-1 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing (Rac)-OSMI-1, a cell-permeable inhibitor of O-GlcNAc transferase (OGT), in cell culture experiments. This compound serves as the racemate of OSMI-1.[1] OSMI-1 acts as a potent tool for studying the roles of O-GlcNAcylation in various cellular processes.

Introduction

This compound is a valuable chemical probe for investigating the functional consequences of inhibiting O-GlcNAc transferase (OGT), the enzyme responsible for attaching O-linked N-acetylglucosamine (O-GlcNAc) to serine and threonine residues of nuclear and cytoplasmic proteins. This dynamic post-translational modification is crucial in regulating a wide array of cellular functions, and its dysregulation has been implicated in several diseases, including cancer and cardiovascular conditions. OSMI-1, the active component of the racemate, exhibits an IC50 value of 2.7 µM for human OGT.[2][3] It effectively reduces global O-GlcNAcylation in a variety of mammalian cell lines.[2][4]

Data Presentation

In Vitro Efficacy

| Parameter | Value | Source |

| Target | O-GlcNAc Transferase (OGT) | [2][3] |

| IC50 | 2.7 µM (for OSMI-1) | [2][3] |

| Description | This compound is the racemate of the OGT inhibitor OSMI-1. | [1] |

Recommended Working Concentrations and Treatment Times

| Cell Line | Application | Concentration | Treatment Time | Observed Effect | Source |

| Chinese Hamster Ovary (CHO) | Inhibition of O-GlcNAcylation | 10-100 µM | 24 hours | Dose-dependent reduction in global O-GlcNAcylation. | [4] |

| Chinese Hamster Ovary (CHO) | Cell Viability | 50 µM | 24 hours | Approximately 50% decrease in cell viability. | [2][4] |

| Neonatal Rat Ventricular Myocytes (NRVMs) | Inhibition of O-GlcNAcylation | 25 µM | 6 hours | 50% reduction in O-GlcNAcylation. | |

| Human Colon Cancer (HCT116) | Apoptosis Induction (in combination with TRAIL) | 20 µM | 24 hours | Synergistic enhancement of TRAIL-induced apoptosis. | [5][6] |

| Human Monocyte-Derived Dendritic Cells | Immunomodulation | 20 µM | 4 hours | Decrease in O-GlcNAcylated proteins. | [7] |

| Primary Natural Killer (NK) cells | Inhibition of Cytotoxicity | 25 µM | 24-36 hours | Decreased expression of NK cell receptors and cytotoxic function. | [8] |

| Wild-Type Mouse Cardiomyocytes | Reduction of Ca2+ Dependent Facilitation | 0.1% DMSO (vehicle) vs. OSMI-1 | 1-4 hours | Significant reduction in Ca2+ dependent facilitation. | [9] |

Signaling Pathways Affected by this compound

This compound-mediated inhibition of OGT has been shown to impact several critical signaling pathways.

-

ER Stress and Apoptosis: In human colon cancer cells, OSMI-1 can induce endoplasmic reticulum (ER) stress, leading to the upregulation of CHOP-DR5 signaling and activation of JNK. This results in a decrease in the anti-apoptotic protein Bcl2 and the release of cytochrome c from mitochondria, ultimately promoting apoptosis.[5][10]

-

NF-κB Signaling: OSMI-1 can counteract TRAIL-mediated activation of the pro-survival NF-κB signaling pathway. This blockade of NF-κB, combined with the induction of ER stress, synergistically enhances TRAIL-induced apoptosis in cancer cells.[5][10]

-

MAPK Signaling: In cardiomyocytes, OGT inhibition by OSMI-1 can trigger the phosphorylation of p38 MAPK, a key regulator of cellular stress responses. This suggests a role for O-GlcNAcylation in maintaining balanced MAPK signaling.

Below are diagrams illustrating these pathways and a general experimental workflow.

Caption: OSMI-1 enhances TRAIL-induced apoptosis via ER stress and NF-κB inhibition.

Caption: A typical workflow for cell treatment with this compound.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

Protocol:

-

This compound is soluble in DMSO.[11] To prepare a stock solution, dissolve the powder in DMSO. For example, to make a 10 mM stock solution, dissolve 5.64 mg of this compound (MW: 563.64 g/mol ) in 1 mL of DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[11] Before use, allow the vial to equilibrate to room temperature for at least one hour.[11]

Cell Viability Assay

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

96-well clear-bottom black plates

-

This compound stock solution

-

Cell viability reagent (e.g., Resazurin, MTT, or CellTiter-Glo®)

-

Plate reader

Protocol:

-

Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.

-

Incubate the cells overnight to allow for attachment.

-

Prepare serial dilutions of this compound in complete cell culture medium. It is recommended to include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

-

Incubate the plate for the desired treatment duration (e.g., 24 hours).

-

Add the cell viability reagent to each well according to the manufacturer's instructions. For example, add 20 µL of resazurin solution and incubate for 1-4 hours at 37°C.[12]

-

Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis of O-GlcNAcylation

This protocol provides a method to assess the effect of this compound on global protein O-GlcNAcylation.

Materials:

-

Cells of interest

-

6-well plates

-

This compound stock solution

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against O-GlcNAc (e.g., RL2)

-

Loading control primary antibody (e.g., anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Seed cells in 6-well plates and grow to 50-60% confluency.[3]

-

Treat the cells with the desired concentrations of this compound (e.g., 10, 25, 50, 100 µM) or vehicle control for the specified time (e.g., 24 hours).[3]

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-O-GlcNAc antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Visualize the protein bands using an imaging system.

-

Strip the membrane (if necessary) and re-probe with a loading control antibody to ensure equal protein loading.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. A small molecule that inhibits OGT activity in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Inhibition of O-GlcNAc Transferase Alters the Differentiation and Maturation Process of Human Monocyte Derived Dendritic Cells [mdpi.com]

- 8. Frontiers | Inhibition of O-GlcNAcylation Decreases the Cytotoxic Function of Natural Killer Cells [frontiersin.org]

- 9. Reduced O-GlcNAcylation diminishes cardiomyocyte Ca2+ dependent facilitation and frequency dependent acceleration of relaxation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. OSMI-1 Enhances TRAIL-Induced Apoptosis through ER Stress and NF-κB Signaling in Colon Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound|COA [dcchemicals.com]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes and Protocols for (Rac)-OSMI-1 in vitro Assay Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-OSMI-1 is a racemic mixture of the cell-permeable O-GlcNAc transferase (OGT) inhibitor, OSMI-1.[1][2][3][4][5] OGT is a critical enzyme that catalyzes the addition of O-linked N-acetylglucosamine (O-GlcNAc) to serine and threonine residues of nuclear and cytoplasmic proteins, a post-translational modification known as O-GlcNAcylation. This process is vital for the regulation of numerous cellular processes. OSMI-1 inhibits OGT with an IC50 value of 2.7 μM, leading to a reduction in protein O-GlcNAcylation in various mammalian cell lines.[1][2][3][4][5][6] These application notes provide detailed protocols for in vitro assays to characterize the activity of this compound and other potential OGT inhibitors.

O-GlcNAc Transferase (OGT) Signaling Pathway

O-GlcNAc transferase (OGT) utilizes the donor substrate UDP-GlcNAc to transfer an N-acetylglucosamine (GlcNAc) moiety onto serine or threonine residues of target proteins. This process, known as O-GlcNAcylation, is a dynamic and reversible post-translational modification. The removal of the O-GlcNAc group is catalyzed by the enzyme O-GlcNAcase (OGA). The interplay between OGT and OGA regulates the O-GlcNAcylation status of numerous cellular proteins, thereby influencing their function and cellular processes. This compound acts as an inhibitor of OGT, preventing the transfer of GlcNAc to substrate proteins and leading to a decrease in overall protein O-GlcNAcylation.

Caption: OGT Signaling Pathway and Inhibition by this compound.

Quantitative Data Summary

| Assay Type | Inhibitor | Target | IC50 | Cell Lines Tested | Notes |

| Coupled Enzyme Assay (UDP-Glo™) | OSMI-1 | ncOGT | 2.7 µM | N/A (Cell-free) | Measures UDP produced during the OGT reaction.[6][7] |

| Radiometric Capture Assay | OSMI-1 | ncOGT | ~2.7 µM | N/A (Cell-free) | Uses a protein substrate like Nucleoporin62 (Nup62).[7] |

| Cellular O-GlcNAcylation Assay | OSMI-1 | OGT | N/A | CHO, and other mammalian cell lines[7] | Immunoblotting shows a dose-dependent reduction in global O-GlcNAcylation.[8] |

| Cellular Viability Assay | OSMI-1 | OGT | N/A | CHO cells | Treatment with 50 µM for 24 hours decreases viability by about 50%.[8] |

| Zebrafish Toxicity Assay | OSMI-1 | N/A | LC50 | Zebrafish model | LC50 of 56 µM (12h) and 45 µM (24h).[8] |

Experimental Protocols

OGT Activity Assay (UDP-Glo™ Glycosyltransferase Assay)

This assay quantitatively measures the activity of OGT by detecting the amount of UDP produced during the enzymatic reaction.

Workflow:

Caption: UDP-Glo™ Assay Workflow.

Materials:

-

UDP-Glo™ Glycosyltransferase Assay Kit (Promega)

-

Recombinant human OGT (ncOGT)

-

OGT peptide substrate (e.g., CKII-derived peptide PGGSTPVSSANMM)

-

This compound or other test inhibitors

-

96-well white, flat-bottom assay plates

-

Luminometer

Protocol:

-

Prepare Reagents:

-

Prepare the UDP-Glo™ Detection Reagent according to the manufacturer's instructions.

-

Prepare a 2X stock of OGT enzyme and 2X peptide substrate in 1X OGT reaction buffer.

-

Prepare serial dilutions of this compound in the appropriate solvent (e.g., DMSO) and then dilute in 1X OGT reaction buffer to create 2X inhibitor solutions.

-

-

Set up the OGT Reaction:

-

To the wells of a 96-well plate, add 12.5 µL of the 2X inhibitor solution (or vehicle control).

-

Add 12.5 µL of the 2X OGT enzyme/substrate mix to each well to initiate the reaction. The final reaction volume will be 25 µL.

-

Incubate the plate at room temperature for 60 minutes.

-

-

UDP Detection:

-

Add 25 µL of the UDP-Glo™ Detection Reagent to each well.

-

Incubate the plate at room temperature for 60 minutes to allow the luminescent signal to stabilize.

-

-

Measure Luminescence:

-

Measure the luminescence using a plate-reading luminometer.

-

-

Data Analysis:

-

The luminescent signal is proportional to the UDP concentration.

-

Plot the luminescence signal against the inhibitor concentration to determine the IC50 value of this compound.

-

Direct Fluorescent Activity Assay

This bead-based assay directly measures the transfer of a fluorescently labeled GlcNAc analog from a UDP-donor to a biotinylated peptide substrate.

Workflow:

Caption: Direct Fluorescent Assay Workflow.

Materials:

-

Recombinant full-length OGT

-

Biotinylated peptide substrate (e.g., derived from HCF-1)

-

Fluorescent UDP-GlcNAc analog (e.g., BFL-UDP-GlcNAc)

-

This compound or other test inhibitors

-

Streptavidin-coated microplates or beads

-

OGT reaction buffer (e.g., 1X PBS pH 7.4, 1 mM DTT, 12.5 mM MgCl2)

-

Fluorescence plate reader

Protocol:

-

OGT Reaction:

-

In a microcentrifuge tube or well of a microplate, prepare a reaction mixture containing OGT reaction buffer, purified full-length OGT (e.g., 200 nM), biotinylated peptide acceptor (e.g., 9.2 µM), and the fluorescent glycosyl donor (e.g., 2.8 µM BFL-UDP-GlcNAc).[9]

-

Add this compound at various concentrations (or vehicle control).

-

Incubate the reaction at the optimal temperature and time for OGT activity.

-

-

Capture and Wash:

-

Transfer the reaction mixture to streptavidin-coated wells or add streptavidin-coated beads.

-

Incubate to allow the biotinylated peptide to bind to the streptavidin.

-

Wash the wells/beads multiple times with an appropriate wash buffer to remove unincorporated fluorescent donor.

-

-

Measure Fluorescence:

-

Measure the fluorescence of the captured glycopeptide using a fluorescence plate reader at the appropriate excitation and emission wavelengths for the fluorophore.

-

-

Data Analysis:

-

The fluorescence intensity is directly proportional to the amount of glycosylated peptide.

-

Calculate the percent inhibition at each concentration of this compound and determine the IC50 value.

-

Cellular O-GlcNAcylation Assay (Western Blot)

This protocol is for assessing the effect of this compound on global O-GlcNAcylation levels in cultured mammalian cells.

Workflow:

Caption: Western Blot Workflow for O-GlcNAcylation.

Materials:

-

Mammalian cell line (e.g., CHO, HeLa, HEK293T)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease and OGA inhibitors (e.g., PUGNAc)

-

BCA or Bradford protein assay reagents

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibody: anti-O-GlcNAc (e.g., CTD110.6 or RL2)

-

Secondary antibody: HRP-conjugated anti-mouse IgM or IgG

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Cell Treatment:

-

Plate cells and allow them to adhere overnight.

-

Treat cells with varying concentrations of this compound (e.g., 10-100 µM) or vehicle control for a specified time (e.g., 24 hours).[8]

-

-

Cell Lysis and Protein Quantification:

-

Wash cells with ice-cold PBS and lyse them in lysis buffer containing protease and OGA inhibitors.

-

Clarify the lysate by centrifugation.

-

Determine the protein concentration of the supernatant using a BCA or Bradford assay.

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-O-GlcNAc antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection and Analysis:

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Analyze the band intensities to determine the relative levels of global O-GlcNAcylation. A loading control (e.g., β-actin or GAPDH) should be used for normalization. A decrease in signal intensity with increasing concentrations of this compound indicates inhibition of OGT in cells. Additionally, specific O-GlcNAcylated proteins, such as Nup62, can be assessed by immunoprecipitation followed by western blotting.[7][10][11]

-

References

- 1. promega.co.uk [promega.co.uk]

- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 3. Item - A direct fluorescent activity assay for glycosyltransferases enables convenient high-throughput screening: application to O-GlcNAc transferase - Open Research Newcastle - Figshare [openresearch.newcastle.edu.au]

- 4. journals.physiology.org [journals.physiology.org]

- 5. O-GlcNAc engineering on a target protein in cells with nanobody-OGT and -splitOGA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Enzymatic assay of nucleocytoplasmic O-linked β-N-acetylglucosaminyltransferase (O-GlcNAc transferase, OGT) - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Post-translational O-GlcNAcylation is essential for nuclear pore integrity and maintenance of the pore selectivity filter - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols for (Rac)-OSMI-1 Dose-Response Curve Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-OSMI-1 is the racemic mixture of OSMI-1, a cell-permeable inhibitor of O-GlcNAc transferase (OGT).[1][2][3][4][5] OGT is the sole enzyme responsible for the addition of β-N-acetylglucosamine (O-GlcNAc) to serine and threonine residues of nuclear and cytoplasmic proteins, a post-translational modification known as O-GlcNAcylation. This dynamic process is crucial for regulating a multitude of cellular functions, including signal transduction, transcription, and metabolism. Inhibition of OGT by this compound provides a powerful tool for investigating the roles of O-GlcNAcylation in cellular processes and its potential as a therapeutic target in various diseases. These application notes provide a comprehensive guide to analyzing the dose-response effects of this compound, including protocols for assessing cell viability and target engagement.

Mechanism of Action

This compound acts as a potent inhibitor of O-GlcNAc transferase (OGT), with the active enantiomer, OSMI-1, exhibiting an IC50 value of 2.7 µM in a cell-free assay.[1][3][6] By blocking OGT activity, this compound leads to a dose-dependent decrease in the global O-GlcNAcylation of cellular proteins.[1][6] This inhibition of O-GlcNAcylation can impact various signaling pathways and cellular processes, ultimately affecting cell viability and function.

Figure 1: OGT signaling and inhibition by this compound.

Data Presentation: this compound Dose-Response Summary

The following table summarizes the quantitative dose-response data for OSMI-1, the active component of this compound, from various in vitro studies.

| Cell Line | Assay | Concentration | Incubation Time | Effect | Reference |

| Chinese Hamster Ovary (CHO) | Cell Viability | 50 µM | 24 hours | ~50% decrease in cell viability | [1][6] |

| Chinese Hamster Ovary (CHO) | Western Blot | 10 - 100 µM | 24 hours | Dose-dependent reduction in global O-GlcNAcylation (maximal effect at 50 µM) | [1][6] |

| Glioblastoma (U87MG & GBM11) | Cell Viability | 25 µM | 24 hours | Reduction in the number of living cells | |

| Human Astrocytes | Cell Viability | Up to 50 µM | Not specified | No reduction in cell viability | |

| Monocyte-derived Dendritic Cells | Cell Viability | 20 µM | Not specified | No effect on cell viability | |

| Zebrafish (in vivo) | Acute Toxicity | 56 µM | 12 hours | LC50 | [1] |

| Zebrafish (in vivo) | Acute Toxicity | 45 µM | 24 hours | LC50 | [1] |

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol describes a colorimetric assay to determine the dose-dependent effect of this compound on cell viability. The assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Materials:

-

This compound

-

Cell line of interest (e.g., CHO, HeLa, U87MG)

-

Complete cell culture medium

-

96-well clear, flat-bottom microplates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

-

MTT solvent (e.g., DMSO or 0.04 N HCl in isopropanol)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

-

MTT Assay:

-

After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

-

Carefully aspirate the medium containing MTT from each well.

-

Add 150 µL of MTT solvent to each well to dissolve the formazan crystals.

-

Wrap the plate in foil and shake it on an orbital shaker for 15 minutes to ensure complete dissolution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 570-590 nm using a microplate reader.

-

Subtract the absorbance of a blank well (medium and MTT solvent only) from all readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

-

Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.

-

Protocol 2: Analysis of Global O-GlcNAcylation by Western Blot

This protocol details the procedure for assessing the dose-dependent inhibition of OGT by this compound through the detection of global protein O-GlcNAcylation levels.

Materials:

-

This compound

-

Cell line of interest

-

6-well plates or appropriate culture dishes

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibody: anti-O-GlcNAc (RL2 or CTD110.6)

-

Loading control primary antibody (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with increasing concentrations of this compound (e.g., 0, 10, 25, 50 µM) for the desired time (e.g., 24 hours).

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells twice with ice-cold PBS.

-

Add an appropriate volume of ice-cold RIPA buffer to each well and scrape the cells.

-

Incubate the lysate on ice for 30 minutes with periodic vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

-

-

Sample Preparation and SDS-PAGE:

-

Normalize the protein concentration for all samples.

-

Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

-

Run the gel until adequate separation is achieved.

-

-

Western Blotting:

-

Transfer the proteins from the gel to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-O-GlcNAc antibody (diluted in blocking buffer according to the manufacturer's recommendation) overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

-

Detection and Analysis:

-

Apply the ECL substrate to the membrane according to the manufacturer's instructions.

-

Capture the chemiluminescent signal using an imaging system.

-

Strip the membrane (if necessary) and re-probe with a loading control antibody.

-

Quantify the band intensities using densitometry software and normalize the O-GlcNAc signal to the loading control.

-

References

- 1. Frontiers | O-GlcNAc as an Integrator of Signaling Pathways [frontiersin.org]

- 2. broadpharm.com [broadpharm.com]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Protein O-GlcNAc transferase - Wikipedia [en.wikipedia.org]

- 5. The Beginner’s Guide to O-GlcNAc: From Nutrient Sensitive Pathway Regulation to Its Impact on the Immune System - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchhub.com [researchhub.com]

Application Notes and Protocols for (Rac)-OSMI-1, an O-GlcNAc Transferase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing (Rac)-OSMI-1, a potent cell-permeable inhibitor of O-GlcNAc Transferase (OGT). This document outlines its mechanism of action, key quantitative data, and detailed protocols for its application in cellular assays.

This compound is the racemate of OSMI-1 and functions as a cell-permeable inhibitor of O-GlcNAc transferase (OGT), the sole enzyme responsible for attaching O-linked N-acetylglucosamine (O-GlcNAc) to serine and threonine residues of nuclear and cytoplasmic proteins. [1][2][3][4] This post-translational modification, known as O-GlcNAcylation, is a dynamic regulatory process akin to phosphorylation, influencing a vast array of cellular functions including transcription, signal transduction, and protein stability.[4] By inhibiting OGT, this compound serves as a critical tool for elucidating the functional roles of O-GlcNAcylation in health and disease.

The inhibitor has been shown to decrease global O-GlcNAcylation in a variety of mammalian cell lines.[4][5] Its application has been instrumental in studies revealing the impact of O-GlcNAc cycling on signaling pathways such as the MAPK cascade, cellular stress responses, and apoptosis.[6][7][8]

Quantitative Data Summary

The following table summarizes key quantitative parameters for this compound, derived from various in vitro and cell-based assays.

| Parameter | Value | Cell Line / System | Reference(s) |

| IC₅₀ (OGT Inhibition) | 2.7 µM | Full-length human OGT (in vitro) | [1][2][5][9][10] |

| Effective Concentration | 10 - 100 µM (maximal effect at 50 µM) | Chinese Hamster Ovary (CHO) cells | [4] |

| 25 µM | Neonatal Rat Ventricular Myocytes | [6] | |

| 20 µM | HepG2 cells | [5][7] | |

| 50 µM | Rat Cortical Neurons | [11] | |

| Cell Viability Effect | ~50% viability decrease at 50 µM (24h) | CHO cells | [4][5] |

| In Vivo Toxicity (LC₅₀) | 56 µM (12h), 45 µM (24h) | Zebrafish model | [5] |

Experimental Protocols

Protocol 1: Preparation and Handling of this compound

Proper handling and storage of this compound are crucial for maintaining its stability and activity.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile

-

Sterile microcentrifuge tubes

Procedure:

-

Reconstitution: Prepare a stock solution, typically 10-50 mM, by dissolving this compound powder in DMSO. For example, to make a 10 mM stock solution of this compound (MW: 563.64 g/mol ), add 177.4 µL of DMSO to 1 mg of powder. To aid dissolution, you may gently vortex or sonicate the solution.[10]

-

Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles that can degrade the compound.

-

Storage:

-

Usage: When ready to use, thaw an aliquot at room temperature. Dilute the stock solution to the desired final concentration in cell culture medium immediately before adding it to the cells. Note that high concentrations of DMSO can be toxic to cells; ensure the final DMSO concentration in your experiment does not exceed a non-toxic level (typically <0.5%).

Protocol 2: Cell Viability Assay

This protocol describes how to assess the effect of this compound on cell proliferation and cytotoxicity using a tetrazolium-based assay like MTT or MTS.

Materials:

-

Cells of interest

-

96-well cell culture plates

-

Complete culture medium

-

This compound stock solution

-

MTT or MTS reagent

-

Solubilization solution (for MTT assay, e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium from the DMSO stock. Remove the old medium from the cells and add the medium containing different concentrations of the inhibitor (e.g., 0-100 µM). Include a "vehicle control" with DMSO at the same final concentration as the highest inhibitor dose.

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.[4][5]

-

Reagent Addition:

-

Formazan Solubilization (MTT only): If using MTT, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the purple formazan crystals. Mix thoroughly.[12]

-

Absorbance Measurement: Read the absorbance on a microplate reader. The wavelength is typically ~570 nm for MTT and ~490 nm for MTS.[12]

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells after subtracting the background absorbance from wells with medium only.

Protocol 3: Western Blot for Global O-GlcNAcylation and Signaling Proteins

This protocol is for evaluating the inhibitory effect of this compound on total cellular O-GlcNAcylation and its impact on downstream signaling pathways.

Materials:

-

Cells cultured in 6-well plates or 10 cm dishes

-

This compound stock solution

-

Ice-cold PBS

-

Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors

-

BCA or Bradford protein assay kit

-

SDS-PAGE gels, running buffer, and transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies:

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

Procedure:

-

Cell Treatment and Lysis: Treat cells with the desired concentration of this compound for the appropriate duration. After treatment, wash cells with ice-cold PBS and lyse them using a suitable lysis buffer.[14]

-

Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA or Bradford assay.

-

Sample Preparation: Mix a standardized amount of protein (e.g., 20-40 µg) from each sample with Laemmli sample buffer and boil for 5-10 minutes.

-

SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.[15]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[14][15]

-